

# 2,5-Dimethyl-3-furoic acid physical properties

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## Compound of Interest

Compound Name: 2,5-Dimethyl-3-furoic acid

Cat. No.: B1294974

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## An In-depth Technical Guide to the Physical Properties of 2,5-Dimethyl-3-furoic Acid

This technical guide provides a comprehensive overview of the core physical properties of **2,5-Dimethyl-3-furoic acid**, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key processes.

## Core Physical Properties

**2,5-Dimethyl-3-furoic acid**, also known as 2,5-dimethylfuran-3-carboxylic acid, is a substituted furan derivative with the chemical formula  $C_7H_8O_3$ .<sup>[1][2]</sup> Its physical characteristics are crucial for its handling, formulation, and application in various chemical and pharmaceutical contexts.

## Data Presentation

The known physical and chemical properties of **2,5-Dimethyl-3-furoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	2,5-dimethylfuran-3-carboxylic acid	[3]
Synonyms	2,5-Dimethyl-3-furancarboxylic acid, Pyrotritaric acid	[1][3]
CAS Number	636-44-2	[1][3]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O <sub>3</sub>	[1][2]
Molecular Weight	140.14 g/mol	[2][3]
Appearance	White to Orange to Green powder to crystalline solid	[1][4]
Melting Point	137-140 °C	[1]
Boiling Point	240.6 ± 35.0 °C (Predicted)	[1][5]
Density	1.194 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1][5]
pKa	4.56 ± 0.26 (Predicted)	[1][5]

## Detailed Property Analysis

- **Melting Point:** The melting point of a pure solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid state. For **2,5-Dimethyl-3-furoic acid**, the literature value is consistently reported in the range of 137-140 °C.[1] A melting point range, rather than a single point, is often reported and is a good indicator of purity; impurities tend to lower and broaden the melting range.[6][7]
- **Boiling Point:** The predicted boiling point is approximately 240.6 °C.[1][5] This value is an estimation based on computational models, as the experimental determination of the boiling point for a compound that is solid at room temperature can be challenging and may lead to decomposition.
- **Solubility:** While specific quantitative solubility data in various solvents is not extensively documented in the literature, the solubility of furoic acid derivatives is known to be influenced by factors such as the solvent's polarity, temperature, and the pH of the medium.[8] As a

carboxylic acid, **2,5-Dimethyl-3-furoic acid** is expected to be soluble in polar organic solvents like alcohols and acetone.[8] Its solubility in water is likely limited but will increase with a rise in temperature and under alkaline conditions due to the deprotonation of the carboxylic acid group to form a more soluble carboxylate salt.[8]

- **pKa:** The acid dissociation constant (pKa) is a measure of the acidity of a compound. The predicted pKa for **2,5-Dimethyl-3-furoic acid** is 4.56.[1][5] This value indicates that it is a weak acid, similar to other carboxylic acids like benzoic acid (pKa  $\approx$  4.20) and acetic acid (pKa  $\approx$  4.76).[9] The pKa is a critical parameter in drug development as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[10]

## Experimental Protocols

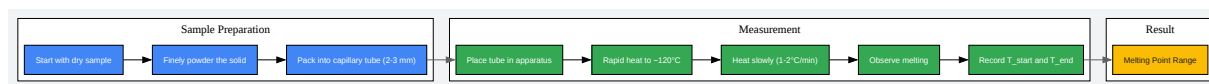
The following sections detail the methodologies for determining key physical properties of **2,5-Dimethyl-3-furoic acid**.

### Determination of Melting Point

The melting point can be determined using a digital melting point apparatus or the traditional oil bath method.[6][11]

Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline **2,5-Dimethyl-3-furoic acid** is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.[6][11]
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating:** The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[7]
- **Observation:** The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[6]



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**Caption:** Generalized workflow for melting point determination.

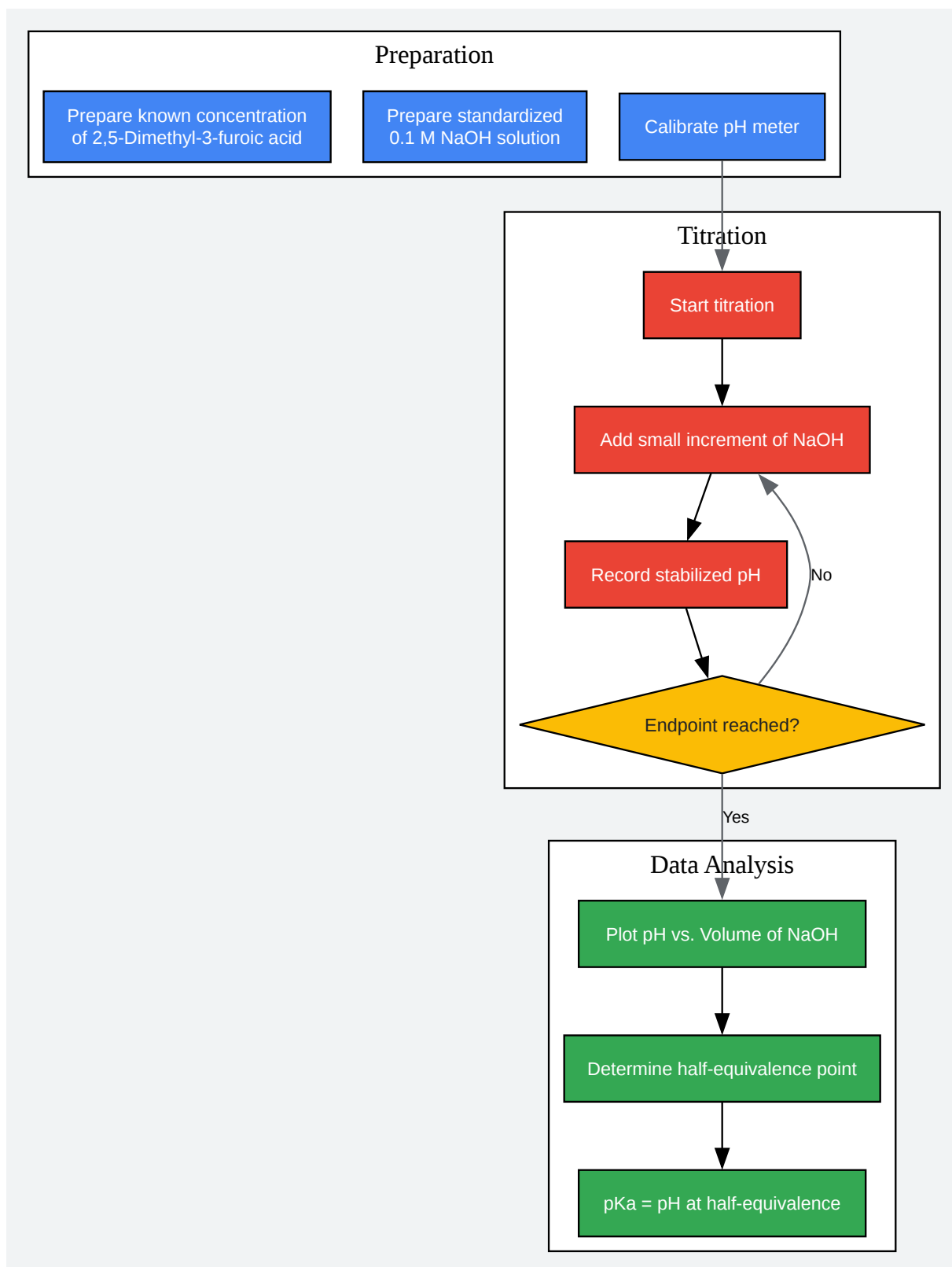
## Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.<sup>[10]</sup>

Methodology:

- Solution Preparation:
  - Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
  - Accurately weigh a sample of **2,5-Dimethyl-3-furoic acid** and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like ethanol may be used if solubility is low.
- Titration Setup:
  - Calibrate a pH meter using standard buffer solutions.
  - Place the **2,5-Dimethyl-3-furoic acid** solution in a beaker with a magnetic stirrer.
  - Immerse the calibrated pH electrode in the solution.
- Titration Process:
  - Add the NaOH titrant in small, precise increments.
  - Record the pH of the solution after each addition, allowing the reading to stabilize.

- Data Analysis:
  - Plot the measured pH values against the volume of NaOH added to generate a titration curve.
  - The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

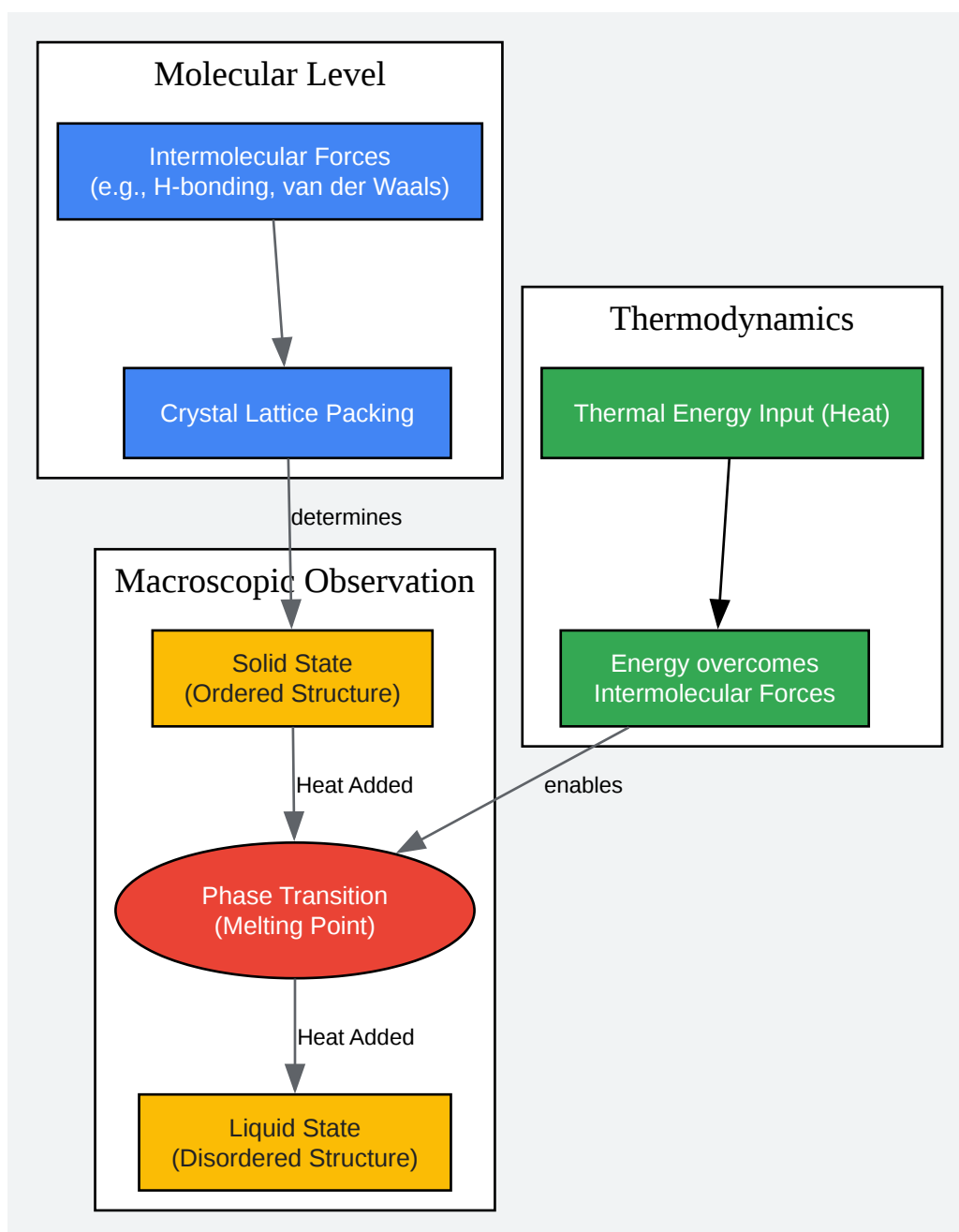


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**Caption:** Workflow for pKa determination by potentiometric titration.

## Logical Relationships

The physical properties of a compound are intrinsically linked. The melting point, for instance, is a direct consequence of the strength of the intermolecular forces holding the crystal lattice together.



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**Caption:** Relationship between intermolecular forces and melting point.

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